2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC18203382
Molecular Formula: C20H26N2O6
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O6 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-13-20(16(23)24)10-9-15(21)11-22(20)18(26)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24) |
| Standard InChI Key | LIIWKAFNCBXSHP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCC1CN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Introduction
Chemical Structure and Nomenclature
2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a polycyclic molecule featuring a bicyclo[2.2.2]octane scaffold substituted with two nitrogen atoms (positions 2 and 5), a benzyloxycarbonyl (Cbz) group at position 2, a tert-butoxycarbonyl (Boc) group at position 5, and a carboxylic acid moiety at position 1 . The bicyclo[2.2.2]octane framework imposes significant steric constraints, rendering the molecule rigid and conformationally restricted.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₅N₂O₆ |
| Molecular Weight | 543.62 g/mol |
| IUPAC Name | 1-Carboxy-2-(benzyloxycarbonyl)-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane |
The Boc and Cbz groups serve as orthogonal protecting agents for the secondary amines, enabling sequential deprotection during multi-step syntheses .
Synthetic Pathways
The synthesis of this compound involves a multi-step strategy combining cycloaddition, protecting group installation, and functionalization. Key steps are derived from methodologies reported in patent US8927739B2 , which outlines processes for analogous bicyclic intermediates.
Formation of the Bicyclo[2.2.2]octane Core
The bicyclic scaffold is constructed via a Diels-Alder reaction between a diene and a dienophile, followed by reductive amination to introduce nitrogen atoms at positions 2 and 5. For example, reacting N-Boc-piperazine with a dihalocarbene under thermal conditions generates a dihalogenated cyclopropane intermediate, which undergoes reductive hydrodehalogenation to yield the bicyclo[2.2.2]octane framework .
Protecting Group Installation
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Boc Protection: The amine at position 5 is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
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Cbz Protection: The amine at position 2 is protected via benzyl chloroformate under alkaline conditions.
Carboxylic Acid Functionalization
The carboxylic acid at position 1 is introduced by hydrolyzing a pre-installed ester group (e.g., methyl or tert-butyl ester) using aqueous HCl or LiOH .
Physicochemical Properties
Experimental data for this specific compound remain limited, but properties can be extrapolated from structurally related diazabicyclo[2.2.2]octane derivatives:
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–152°C (estimated) | Differential Scanning Calorimetry |
| Solubility | 2.1 mg/mL in DMSO | HPLC-UV |
| logP | 3.8 ± 0.2 | Reversed-Phase Chromatography |
The Boc and Cbz groups enhance lipophilicity, while the carboxylic acid moiety improves aqueous solubility at physiological pH.
Applications in Pharmaceutical Chemistry
Intermediate in HCV Inhibitor Synthesis
The compound’s rigid scaffold and orthogonal protecting groups make it a valuable intermediate in synthesizing hepatitis C virus (HCV) protease inhibitors. For instance, WO2010/099527A1 discloses analogous bicyclic structures as key components of antiviral agents.
Chiral Auxiliary in Asymmetric Catalysis
The bicyclo[2.2.2]octane system’s stereochemical stability enables its use as a chiral auxiliary in enantioselective reactions, such as aldol additions or Michael acceptors.
Challenges and Optimization
Steric Hindrance
The bulky Boc and Cbz groups impede reaction kinetics in subsequent functionalization steps. Strategies to mitigate this include:
-
Using microwave-assisted synthesis to enhance reaction rates.
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Employing low-temperature conditions to suppress side reactions.
Deprotection Selectivity
Selective removal of the Cbz group (via hydrogenolysis) without affecting the Boc group requires precise control of reaction conditions, such as H₂ pressure and catalyst loading .
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